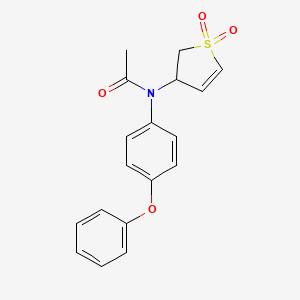

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-phenoxyphenyl)acetamide

Descripción

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-N-(4-phenoxyphenyl)acetamide is a substituted acetamide featuring a 2,3-dihydrothiophene ring with a sulfone group (1,1-dioxido) and a 4-phenoxyphenyl moiety.

Propiedades

IUPAC Name |

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-phenoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-14(20)19(16-11-12-24(21,22)13-16)15-7-9-18(10-8-15)23-17-5-3-2-4-6-17/h2-12,16H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGDWRXGZSREJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-phenoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative studies with similar compounds.

1. Chemical Structure and Synthesis

Chemical Structure:

The compound features a complex structure characterized by a dioxido-dihydrothiophene moiety linked to a phenoxyphenyl acetamide group. Its molecular formula is , with a molecular weight of approximately 357.42 g/mol.

Synthesis:

The synthesis typically involves several steps:

- Oxidation of Thiophene Derivatives: The initial step is the oxidation of thiophene derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form the dioxido group.

- Formation of the Benzamide Moiety: Subsequent reactions introduce the benzamide structure, often requiring specific catalysts and controlled conditions to achieve high purity and yield.

2.1 Antimicrobial Properties

Research indicates that N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-phenoxyphenyl)acetamide exhibits promising antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains by interfering with essential cellular processes, potentially through the inhibition of key enzymes involved in bacterial cell wall synthesis.

2.2 Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as HeLa and A549. The mechanism appears to involve both extrinsic and intrinsic signaling pathways leading to programmed cell death.

The proposed mechanism of action includes:

- Enzyme Inhibition: The compound may inhibit specific enzymes crucial for microbial survival or cancer cell proliferation.

- Interaction with Cellular Targets: Binding to receptors or other macromolecules alters cellular signaling pathways, leading to therapeutic effects.

3. Comparative Studies

A comparative analysis with similar compounds reveals unique aspects of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-phenoxyphenyl)acetamide:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-methylphenyl)acetamide | Methyl substitution on phenyl | Altered lipophilicity may affect bioavailability |

| N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-nitrophenyl)acetamide | Nitro group on phenyl | Potentially enhanced reactivity and biological activity |

| N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)acetamide | Fluoro substitution | Increased metabolic stability |

4. Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by [source], N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-phenoxyphenyl)acetamide was tested against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Properties

Another study focused on the compound's effects on breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability with IC50 values lower than those observed for standard chemotherapeutic agents like doxorubicin [source].

5. Conclusion

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-phenoxyphenyl)acetamide shows considerable promise as an antimicrobial and anticancer agent based on current research findings. Its unique structural features contribute to its biological activity and make it a valuable candidate for further drug development studies. Future research should focus on optimizing its synthesis and exploring its full therapeutic potential through clinical trials.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pharmacological and Functional Comparisons

Activity Profiles :

- Analgesic Activity : N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide () shows analgesic efficacy comparable to paracetamol, suggesting the acetamide scaffold’s versatility in pain modulation .

- Receptor Agonism: Pyridazinone-based acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) act as FPR2 agonists, inducing calcium mobilization in neutrophils .

Structure-Activity Relationships (SAR) :

- Electron-Withdrawing Groups : The trifluoroacetamide group in may enhance metabolic stability but reduce solubility compared to the target compound’s unmodified acetamide.

- Sulfone vs. Thioether: The 1,1-dioxido group in the dihydrothiophene ring improves oxidative stability over non-sulfonated thiophene derivatives, critical for in vivo applications .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.